molecular formula C11H15NO2 B1295949 Ethyl phenethylcarbamate CAS No. 6970-83-8

Ethyl phenethylcarbamate

Cat. No.: B1295949
CAS No.: 6970-83-8
M. Wt: 193.24 g/mol
InChI Key: WXDDBYFBIIAYSM-UHFFFAOYSA-N
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Description

Ethyl phenethylcarbamate (C₁₁H₁₅NO₂) is a carbamate derivative synthesized via the reaction of phenethylamine with ethyl chloroformate in the presence of triethylamine (TEA) . Key characteristics include:

  • Physical Properties: White powder with a melting point (mp) of 35–36°C.
  • Spectral Data:
    • ¹H NMR (CDCl₃): δ 7.20–7.36 (m, 5H, aromatic), 4.71 (br s, 1H, NH), 4.14 (q, 2H, OCH₂CH₃), 3.46 (t, 2H, CH₂N), 2.84 (t, 2H, CH₂Ar), 1.26 (t, 3H, CH₃).
    • ¹³C NMR: δ 156.8 (C=O), 139.0–126.7 (aromatic carbons), 60.9 (OCH₂), 42.3 (CH₂N), 36.4 (CH₂Ar), 14.8 (CH₃).

Preparation Methods

Detailed Method Analysis

Multi-Step Synthesis Route

The synthesis can also be accomplished via a multi-step process involving several intermediates:

  • Formation of Isocyanate :

    • Start from an appropriate amine (e.g., phenethylamine) and convert it into an isocyanate using phosgene-free methods.
  • Carbamate Formation :

    • React the formed isocyanate with ethanol under controlled conditions to yield ethyl phenethylcarbamate.

This method allows for better control over the reaction conditions and can be optimized for higher yields.

Continuous Flow Synthesis

Recent advancements have introduced continuous flow synthesis techniques, which enhance safety and efficiency:

  • Setup : A continuous flow reactor setup allows for real-time monitoring and adjustment of reaction parameters.
  • Advantages : This method reduces exposure to hazardous materials, minimizes waste, and can achieve higher yields due to improved mixing and heat transfer.

Comparative Yield Data

The following table summarizes various preparation methods along with their respective yields and conditions:

Method Yield (%) Reaction Time Temperature (°C) Catalyst Used
Reaction with Ethyl Chloroformate >75 ~4 hours Room Temperature Triethylamine
Tetrahydrofuran Method >70 8-12 hours 40-45 Zinc Bromide Ethyl Acetate
Continuous Flow Synthesis >90 Continuous Variable None specified

Scientific Research Applications

Bacterial Biofilm Inhibition

Ethyl phenethylcarbamate has been extensively studied for its ability to inhibit bacterial biofilms, which are resilient structures formed by communities of bacteria. These biofilms pose challenges in treating infections, especially those caused by antibiotic-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Case Studies and Findings

  • An evaluation of an 88-member compound library based on this compound revealed its efficacy in inhibiting biofilm formation of various medically relevant strains, including MRSA. The study identified new molecules capable of inhibiting biofilm formation with low micromolar IC50 values, suggesting a promising avenue for developing anti-biofilm agents .
  • Further studies indicated that certain analogues of this compound could enhance the sensitivity of cancer cells to marine toxins, thereby opening up additional therapeutic pathways .

Pharmacological Applications

The compound has also been investigated for its role as a serine hydrolase inhibitor, which is significant in various medical conditions.

Research Insights

  • A study highlighted the development of carbamate compounds that inhibit the KIAA1363 enzyme, which is implicated in prostate cancer pathogenesis. This research points to the potential of this compound derivatives as therapeutic agents against specific cancers .

Synthesis Techniques

  • The compound can be synthesized through methods that involve the reaction of phenethylamine with ethyl chloroformate, leading to the formation of carbamate derivatives. The exploration of structure-activity relationships (SAR) has been crucial in enhancing the potency and selectivity of these compounds against target bacteria .

Comparative Analysis Table

Application AreaFindings/ResultsReferences
Bacterial Biofilm InhibitionLow micromolar IC50 values against MRSA biofilms; novel inhibitors identified
Pharmacological UseEffective serine hydrolase inhibitor; potential use in cancer treatment
Synthesis TechniquesVarious methods explored for optimizing bioactivity

Mechanism of Action

The mechanism by which ethyl phenethylcarbamate exerts its effects involves the inhibition of bacterial biofilm formation. The compound interferes with the signaling pathways that bacteria use to form biofilms, thereby preventing their establishment and growth . This action is particularly significant in combating antibiotic-resistant bacteria such as MRSA.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Phenethylcarbamates

The carbamate scaffold allows structural flexibility by modifying the R-group (alkyl/aryl) on the nitrogen or oxygen. Key analogues include:

Table 1: Structural and Physical Comparison

Compound Molecular Formula Substituents (R₁, R₂) mp (°C) Yield (%) Key Spectral Features (¹H NMR) Reference
Ethyl phenethylcarbamate C₁₁H₁₅NO₂ R₁=PhCH₂, R₂=Et 35–36 29 Aromatic m (5H), OCH₂CH₃ q (4.14 ppm)
Benzyl phenethylcarbamate C₁₆H₁₇NO₂ R₁=PhCH₂, R₂=Bn N/A (liquid) >99 Aromatic m (10H), Bn-CH₂ s (5.08 ppm)
tert-Butyl phenethylcarbamate C₁₃H₁₉NO₂ R₁=PhCH₂, R₂=t-Bu 97–98 99 Aromatic m (5H), t-Bu s (1.46 ppm)
Ethyl ethyl(phenyl)carbamate C₁₁H₁₅NO₂ R₁=Ph, R₂=Et N/A N/A Ethyl groups at both N and O positions

Key Observations:

  • Substituent Effects: Ethyl vs. Benzyl: Benzyl substitution (C₁₆H₁₇NO₂) increases molecular weight and lipophilicity but reduces crystallinity (liquid vs. solid) .
  • Synthesis Efficiency : this compound has a lower yield (29%) compared to tert-butyl derivatives (99%), likely due to differences in reaction conditions (e.g., ultrasound-assisted synthesis in tert-butyl cases) .

Biological Activity

Ethyl phenethylcarbamate (also known as ethyl N-(2-phenethyl) carbamate) is a compound of significant interest due to its biological activities, particularly in the context of bacterial biofilm inhibition and potential therapeutic applications. This article delves into the compound's mechanisms of action, biochemical properties, and relevant case studies that highlight its efficacy against various pathogens.

Target and Mode of Action

This compound primarily targets bacterial biofilms, especially those formed by Methicillin Resistant Staphylococcus aureus (MRSA) . The compound inhibits biofilm formation by interfering with the signaling pathways that bacteria utilize to coordinate this process. This inhibition is crucial because biofilms are known to confer increased resistance to antibiotics and contribute to persistent infections .

Biochemical Pathways

The compound's interaction with bacterial proteins and enzymes is central to its mechanism. It binds to specific sites on these biomolecules, altering their structure and function, which can lead to either enzyme inhibition or activation. This interaction ultimately disrupts the biofilm formation process by affecting cellular signaling pathways and gene expression, thereby reducing bacterial virulence .

Stability and Dosage Effects

The stability of this compound can be influenced by environmental factors such as pH and the presence of other microbial species. Studies indicate that at lower concentrations, the compound effectively inhibits biofilm formation without significant toxicity, making it a promising candidate for further development in clinical applications .

This compound exhibits several key biochemical properties:

  • Inhibition of Biofilm Formation : Demonstrated effectiveness against MRSA biofilms with low micromolar IC50 values.
  • Cellular Effects : Impacts various cellular processes in bacteria, leading to reduced virulence and antibiotic resistance .
  • Cytotoxicity Modulation : In studies involving cancer cell lines, it was observed that this compound can sensitize certain cancer cells to other cytotoxic agents when used at permissible concentrations .
PropertyDescription
Biofilm Inhibition Effective against MRSA with low micromolar IC50 values
Cytotoxicity Modulates cytotoxic effects in cancer cell lines
Stability Factors Influenced by pH, organic matter, and bacterial presence

Study 1: Inhibition of MRSA Biofilms

An extensive study evaluated an 88-member library based on this compound derivatives for their ability to inhibit MRSA biofilms. The results indicated that several derivatives exhibited potent antibiofilm activity, showcasing the potential for developing new therapeutic agents targeting resistant bacterial strains .

Study 2: Cytotoxicity in Cancer Research

Research examining the cytotoxic effects of this compound alongside other microbial metabolites revealed that it could enhance the effects of other compounds on cancer cells. This study highlighted its dual role as both an antibiofilm agent and a potential sensitizer for cancer therapies .

Study 3: Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed insights into how modifications to the this compound structure could enhance its antibiofilm activity. By systematically altering substituents on the molecule, researchers identified analogues with improved efficacy against various bacterial strains .

Q & A

Basic Research Questions

Q. What is the standard synthesis protocol for ethyl phenethylcarbamate, and how can reaction yields be optimized?

this compound is synthesized via carbamate formation between phenethylamine and ethyl chloroformate. A validated procedure involves dissolving phenethylamine in dichloromethane, cooling to 0°C, adding triethylamine (TEA) as a base, and dropwise addition of ethyl chloroformate. The reaction is stirred for 24 hours at room temperature, followed by sequential washing with HCl, NaHCO₃, and brine. Precipitation with hexane yields the product (29% yield). Optimization strategies include adjusting molar ratios (e.g., excess TEA to scavenge HCl), varying solvents (e.g., THF for improved solubility), or using alternative coupling agents like DCC/DMAP .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.20–7.36 ppm), carbamate NH (δ 4.71 ppm), and ethoxy groups (δ 4.14 ppm, q) .
  • DART-HRMS : Confirms molecular ion [M+H]⁺ at m/z 194.1209 (calculated 194.1181) .
  • Melting Point : Reported range 35–36°C; deviations may indicate impurities .
  • Chromatography : GC-MS or HPLC with UV detection (λ = 210–260 nm) can assess purity, referencing protocols for ethyl carbamate analysis .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to volatility and potential respiratory irritation.
  • Storage : -20°C in airtight containers; stability ≥5 years .
  • Disposal : Follow institutional guidelines for carbamate waste, as improper disposal may lead to environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogues?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent carriers) or impurities. Methodological steps:

  • Reproducibility Checks : Replicate studies using identical protocols (e.g., Santacruzamate A analogue anti-proliferative assays) .
  • Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 1–100 µM).
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted phenethylamine) .
  • Meta-Analysis : Compare data across studies using tools like PRISMA guidelines .

Q. What experimental designs are suitable for studying the enzymatic hydrolysis kinetics of this compound?

  • Substrate Preparation : Dissolve in DMSO (<1% v/v) to avoid solvent interference.
  • Enzyme Selection : Use esterases (e.g., porcine liver esterase) or cytochrome P450 isoforms .
  • Kinetic Assays : Monitor hydrolysis via UV absorbance (e.g., release of phenethylamine at 254 nm) or LC-MS quantification.
  • Control Experiments : Include inhibitors (e.g., eserine for cholinesterases) and blank reactions .

Q. How can computational methods predict the metabolic pathways of this compound?

  • Software Tools : Use Schrödinger’s QikProp or ADMET Predictor for bioavailability and metabolism predictions.
  • Docking Studies : Simulate interactions with CYP3A4 or carboxylesterases using AutoDock Vina .
  • In Silico Toxicity : Apply OECD QSAR Toolbox to assess genotoxicity or endocrine disruption potential .

Q. What strategies mitigate low yields in large-scale synthesis of this compound derivatives?

  • Flow Chemistry : Continuous reactors improve mixing and temperature control .
  • Catalytic Systems : Test immobilized lipases (e.g., Novozym® 435) for enantioselective carbamate formation .
  • Workup Optimization : Replace liquid-liquid extraction with SPE cartridges (C18 phase) for faster purification .

Q. Methodological Resources

  • Synthesis Protocols : Refer to [2] for step-by-step guidelines.
  • Analytical Standards : Cross-reference NMR/HRMS data from [2, 14].
  • Regulatory Compliance : Align with FDA/EFSA guidelines for carbamate safety .
  • Data Reproducibility : Follow Sheffield University’s framework for experimental documentation .

Properties

IUPAC Name

ethyl N-(2-phenylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-14-11(13)12-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDDBYFBIIAYSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60289652
Record name Ethyl phenethylcarbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6970-83-8
Record name 6970-83-8
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Record name Ethyl phenethylcarbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl N-(2-phenylethyl)carbamate
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Synthesis routes and methods

Procedure details

To a solution of phenethylamine (60.5 g, 0.5 mol) and Na2CO3 (63.6 g, 0.6 mol) in EtOAc/H 0 (800 mL, 4:1) was added ethyl chloroformate, dropwise, (65.1 g, 0.6 mol) at 0° C. during a period of 1 h. The mixture was warmed to RT and stirred for an additional 1 h. The organic phase was separated and the aqueous layer was extracted with EtOAc. The combined organic phases were washed with H2O and brine, dried (Na2SO4), concentrated in vacuo and purified by flash chromatography to afford ethyl phenethylcarbamate (90.2 g). 1H NMR (400 MHz, CDCl3) δ 7.32-7.18 (m, 5H), 4.73 (brs, 1H), 4.14-4.08 (q, J=6.8 Hz, 2H), 3.44-3.43 (m, 2H), 2.83-2.79 (t, J=6.8 Hz, 2H), 1.26-1.21 (t, J=6.8 Hz, 3H).
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Retrosynthesis Analysis

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